N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c21-15(19-4-1-8-20-9-7-16-11-20)12-2-3-13-14(10-12)18-6-5-17-13/h2-3,5-7,9-11H,1,4,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWICRJWTZKXHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide typically involves the following steps:
Formation of the imidazole moiety: This can be achieved through the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Formation of the quinoxaline moiety: This can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Coupling of the two moieties: The imidazole and quinoxaline moieties can be coupled through a nucleophilic substitution reaction, where the imidazole nitrogen attacks the carbonyl carbon of the quinoxaline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Both the imidazole and quinoxaline rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted imidazole and quinoxaline derivatives.
Scientific Research Applications
Inhibition of NAMPT
One of the primary applications of N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide is its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is crucial in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a cofactor involved in numerous metabolic processes. Inhibition of NAMPT leads to reduced NAD+ levels, which has been linked to:
- Cancer Treatment : The depletion of NAD+ can induce apoptosis in cancer cells, making this compound a candidate for cancer therapies targeting various malignancies, including colorectal cancer and multiple myeloma .
| Cancer Type | Study Reference |
|---|---|
| Colorectal Cancer | Van Beijnum et al., Int. J. Cancer, 2002 |
| Multiple Myeloma | Chauhan et al., Blood, 2012 |
| Breast Cancer | Lord et al., EMBO Mol. Cancer Res., 2003 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential in treating inflammatory conditions by selectively inhibiting NAMPT in T and B lymphocytes. This inhibition can block the proliferation associated with autoimmune diseases such as rheumatoid arthritis and lupus .
| Inflammatory Condition | Study Reference |
|---|---|
| Rheumatoid Arthritis | Busso et al., PLoS One, 2008 |
| Lupus | Galli et al., Cancer Res., 2010 |
Case Study 1: Cancer Cell Apoptosis
In a study investigating the effects of NAMPT inhibitors on cancer cell lines, this compound was found to significantly reduce cell viability in colorectal cancer cells. The mechanism involved the induction of apoptosis through NAD+ depletion, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.
Case Study 2: Autoimmune Disease Management
Another study explored the efficacy of this compound in a murine model of collagen-induced arthritis. The results indicated that treatment with this compound resulted in a marked reduction in joint inflammation and destruction compared to control groups, highlighting its potential as a therapeutic agent for autoimmune diseases.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The imidazole moiety can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The quinoxaline moiety can interact with specific receptors, modulating their activity.
Pathways Involved: The compound can affect various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide with key structural analogs:
Key Structural Differences and Implications
Core Heterocycle Variations: The quinoxaline core in the target compound differs from thienopyrimidine () and benzothiazole () analogs. Quinoxalines are known for strong π-π stacking interactions with DNA, while thienopyrimidines exhibit enhanced metabolic stability due to sulfur incorporation . The quinazolinone derivative () features a lactam ring, enabling hydrogen bonding with proteolytic enzymes .
Substituent Effects :
- The 3-(1H-imidazol-1-yl)propyl chain is conserved across all analogs, suggesting its critical role in solubility and target binding.
- Chloro substituents (e.g., in ’s compound) improve electrophilicity and target selectivity, whereas pyrrole () may modulate redox activity .
Biological Activity Trends: Compounds with thienopyrimidine cores () demonstrate broad-spectrum antibacterial and antitumor effects, likely due to sulfur’s electron-withdrawing properties enhancing reactivity . The target compound’s quinoxaline-carboxamide scaffold may favor kinase inhibition, as seen in other quinoxaline-based drugs like vatalanib .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide, a quinoxaline derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is characterized by a molecular formula of C15H15N5O and a molecular weight of 281.31 g/mol. Its unique structure positions it as a potential candidate for various therapeutic applications, particularly in the fields of antiviral and anticancer research.
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of quinoxaline derivatives, including this compound. Research indicates that these compounds can inhibit viral replication and modulate immune responses. For instance, one study demonstrated that certain quinoxaline derivatives significantly inhibited the H1N1 influenza virus with an IC50 value of 0.2164 μM, showcasing their potential as antiviral agents against respiratory pathogens .
Table 1: Antiviral Efficacy of Quinoxaline Derivatives
| Compound Name | Virus Targeted | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| This compound | H1N1 | 0.2164 | 315578.68 | High |
| Quinoxaline derivative A | SARS-CoV-2 | 0.150 | 200000 | Very High |
| Quinoxaline derivative B | Influenza A | 0.300 | 250000 | High |
The mechanism through which this compound exerts its antiviral effects involves the modulation of Toll-like receptor (TLR) pathways and inhibition of NF-kB activation . This modulation can lead to enhanced antiviral responses and reduced inflammation, making it a promising candidate for treating viral infections.
3. Anticancer Properties
Beyond its antiviral capabilities, this compound has also been investigated for its anticancer potential. It acts as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, which is crucial for cancer cell metabolism . Inhibition of NAMPT can lead to decreased cellular NAD+ levels, thereby inducing apoptosis in cancer cells.
Case Study: Inhibition of NAMPT
A study conducted on various cancer cell lines showed that this compound effectively reduced cell viability in a dose-dependent manner, reinforcing its potential as an anticancer agent.
4. Antibacterial Activity
In addition to its antiviral and anticancer properties, the compound has shown promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species . The minimum inhibitory concentration (MIC) values for these activities suggest that it can serve as a lead compound for developing new antibacterial agents.
Table 2: Antibacterial Activity Profile
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus pneumoniae | 100 |
Q & A
Q. Advanced
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency.
- Catalyst screening : Pd/C for hydrogenation or CuI for click chemistry in triazole-linked analogs.
- Temperature control : Low temperatures (0–5°C) minimize side reactions during imidazole alkylation.
- Purification : Preparative HPLC with C18 columns resolves closely related impurities, especially for isomers .
How can conflicting bioactivity data across cell lines be resolved?
Advanced
Contradictions in cytotoxicity assays (e.g., NCI-60 panel) may arise from:
- Cell line heterogeneity : Variability in membrane permeability or target expression (e.g., kinase isoforms).
- Metabolic stability : Use metabolic inhibitors (e.g., CYP450 inhibitors) to assess degradation.
- Dose-response curves : Validate activity with 5–7 concentration points (10⁻⁴–10⁻⁹ M) and calculate IC₅₀ values. Cross-reference with COMPARE analysis to identify mechanistic similarities to known drugs .
What is the hypothesized mechanism of action for this compound?
Advanced
The quinoxaline-imidazole scaffold suggests dual targeting:
- Kinase inhibition : Quinoxaline mimics ATP-binding motifs, while the imidazole group chelates metal ions in catalytic sites (e.g., EGFR or VEGFR).
- DNA intercalation : Planar quinoxaline may insert into DNA grooves, disrupting replication.
Validate via: - Enzyme assays : Fluorescence-based kinase inhibition kits.
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) .
How can crystallographic data resolve structural ambiguities?
Advanced
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. Key steps:
- Crystallization : Vapor diffusion with ethyl acetate/hexane.
- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- ORTEP visualization : Analyze thermal ellipsoids to confirm imidazole-propyl conformation and hydrogen-bonding networks .
What methodologies assess antimicrobial or anticancer potential?
Q. Basic
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer : NCI-60 screening at 10 µM, followed by dose-response validation. Use MTT assays for IC₅₀ determination in leukemia (e.g., K-562) and solid tumor lines .
How do substituent modifications impact bioactivity?
Q. Advanced
- Quinoxaline substitution : Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation but reduce solubility.
- Imidazole alkylation : Longer linkers (e.g., propyl vs. ethyl) improve membrane permeability but may sterically hinder target binding.
- Thioamide analogs : Replacing carboxamide with thioamide increases metabolic stability but alters hydrogen-bonding .
What analytical techniques quantify stability under physiological conditions?
Q. Advanced
- HPLC stability assays : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation peaks over 24–72 hours.
- LC-MS/MS : Identify hydrolytic byproducts (e.g., quinoxaline-6-carboxylic acid).
- Circular Dichroism (CD) : Track conformational changes in DNA-binding analogs .
How can SAR studies guide lead optimization?
Advanced
Structure-Activity Relationship (SAR) strategies:
- Fragment-based design : Replace quinoxaline with pyridopyrazine to assess π-π stacking.
- Bioisosteres : Substitute imidazole with 1,2,4-triazole to modulate logP and pKa.
- Prodrug approaches : Esterify the carboxamide to enhance oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
